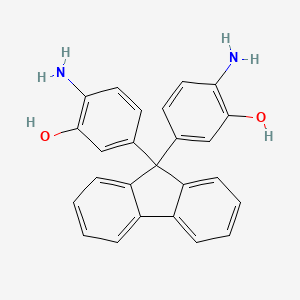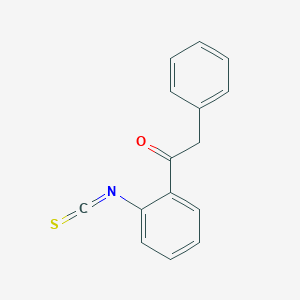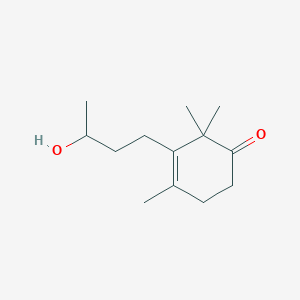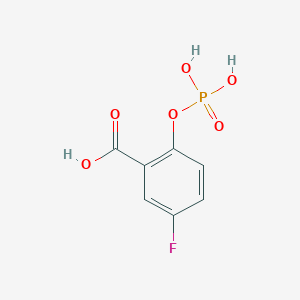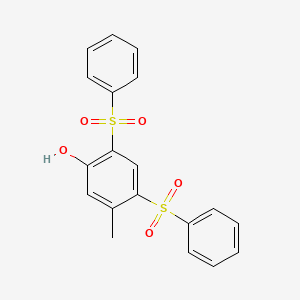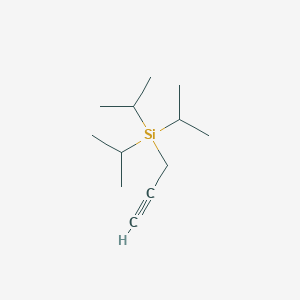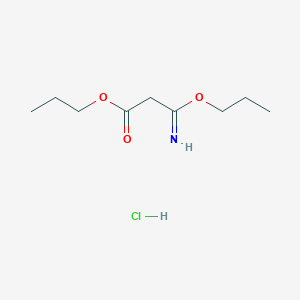
Propyl 3-imino-3-propoxypropanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-imino-3-propoxypropanoate;hydrochloride is a chemical compound with the molecular formula C9H18ClNO3. It is known for its unique structure, which includes an imino group, a propoxy group, and a propanoate ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-imino-3-propoxypropanoate;hydrochloride typically involves the reaction of propylamine with 3-chloropropanoic acid, followed by the introduction of an imino group and a propoxy group. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process. The final product is then subjected to quality control measures to ensure its purity and effectiveness .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-imino-3-propoxypropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Propyl 3-imino-3-propoxypropanoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Mechanism of Action
The mechanism of action of Propyl 3-imino-3-propoxypropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active sites, while the propoxy group may enhance its binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propyl 3-imino-3-propoxypropanoate;hydrochloride include:
Propylamine: A simple amine with similar structural features.
3-Chloropropanoic acid: A precursor in the synthesis of the compound.
Propyl 3-imino-3-propoxypropanoate: The base compound without the hydrochloride group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
136637-84-8 |
|---|---|
Molecular Formula |
C9H18ClNO3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
propyl 3-imino-3-propoxypropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-3-5-12-8(10)7-9(11)13-6-4-2;/h10H,3-7H2,1-2H3;1H |
InChI Key |
UCFUSTOSVKKJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=N)CC(=O)OCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
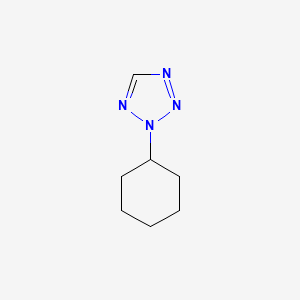


![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)

